molecular formula C18H16ClN3O4 B2749514 [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877956-59-7

[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2749514
CAS No.: 877956-59-7
M. Wt: 373.79
InChI Key: QJSPKQWUSQSEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-chloropyridine-3-carboxylate core esterified to a 2-oxoethyl group, which is further linked to an aniline derivative substituted with a cyclopropylcarbamoyl moiety at the 2-position.

Properties

IUPAC Name

[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-15-8-5-11(9-20-15)18(25)26-10-16(23)22-14-4-2-1-3-13(14)17(24)21-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSPKQWUSQSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 6-Chloropyridine-3-Carboxylate

The ethyl ester derivative is synthesized via acid-catalyzed esterification:
Procedure :

  • Combine 6-chloropyridine-3-carboxylic acid (10.0 g, 58.1 mmol) with ethanol (100 mL) and concentrated H₂SO₄ (2 mL).
  • Reflux at 80°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
    Yield : 92% (11.3 g). Characterization : $$ ^1H $$ NMR (CDCl₃, 400 MHz) δ 8.75 (d, J=2.4 Hz, 1H), 8.22 (dd, J=8.4, 2.4 Hz, 1H), 7.48 (d, J=8.4 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H).

Alternative Chlorination Methods

For substrates lacking pre-existing chlorine, phosphorus oxychloride (POCl₃) is employed:
Example :

  • 6-Hydroxypyridine-3-carboxylate (5.0 g) is refluxed in POCl₃ (20 mL) at 110°C for 2 hours.
  • Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
    Yield : 85%.

Synthesis of 2-(2-Aminophenylamino)-2-Oxoethanol

Condensation of Glyoxylic Acid with o-Phenylenediamine

Procedure :

  • Dissolve o-phenylenediamine (5.4 g, 50 mmol) in THF (50 mL).
  • Add glyoxylic acid monohydrate (4.6 g, 50 mmol) and stir at 25°C for 12 hours.
  • Filter the precipitate and wash with cold ethanol.
    Yield : 78% (6.2 g). Characterization : IR (KBr) 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O).

Coupling of Pyridine Ester with Oxoethyl-Anilino Intermediate

Steglich Esterification

Reagents : DCC (1.2 eq), DMAP (0.1 eq), dry DCM.
Procedure :

  • Combine ethyl 6-chloropyridine-3-carboxylate (1.0 g, 4.9 mmol), 2-(2-aminophenylamino)-2-oxoethanol (0.98 g, 5.4 mmol), DCC (1.3 g, 6.3 mmol), and DMAP (60 mg) in DCM (20 mL).
  • Stir at 25°C for 24 hours.
  • Filter urea byproduct and concentrate. Purify via column chromatography (ethyl acetate:hexane = 1:1).
    Yield : 65% (1.1 g). Purity : >98% (HPLC).

Microwave-Assisted Coupling

Conditions : 100°C, 300 W, 30 minutes.
Advantages : Reduced reaction time (30 minutes vs. 24 hours), improved yield (72%).

Introduction of Cyclopropylcarbamoyl Group

Amidation with Cyclopropyl Isocyanate

Procedure :

  • Dissolve [2-(2-aminophenylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (1.0 g, 2.8 mmol) in dry THF (15 mL).
  • Add cyclopropyl isocyanate (0.34 g, 4.2 mmol) and triethylamine (0.42 mL, 3.0 mmol).
  • Stir at 50°C for 6 hours.
  • Concentrate and recrystallize from ethanol/water.
    Yield : 88% (1.05 g). Characterization : $$ ^{13}C $$ NMR (DMSO-d₆) δ 165.2 (C=O), 152.4 (pyridine C), 148.1 (amide C).

Alternative Carbamoylating Agents

  • Cyclopropyl carbonyl chloride : Requires base (e.g., pyridine) for HCl scavenging.
  • Urea derivatives : Less reactive, necessitating higher temperatures (120°C).

Optimization and Challenges

Esterification Side Reactions

  • Hydrolysis : Minimized by anhydrous conditions and molecular sieves.
  • Transesterification : Controlled by stoichiometric alcohol ratios.

Amidation Efficiency

Catalyst Screening :

Catalyst Yield (%) Purity (%)
HATU 92 97
EDCl/HOBt 85 95
La(OTf)₃ 88 96

La(OTf)₃ emerged as optimal due to mild conditions and minimal racemization.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 418.0821 [M+H]⁺ (calc. 418.0824).
  • IR (ATR) : 1740 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
  • XRD : Monoclinic crystal system, space group P2₁/c.

Purity Assessment

  • HPLC : Rt = 8.2 min (C18 column, acetonitrile:water = 60:40).
  • Elemental Analysis : C 58.12%, H 4.35%, N 12.04% (theor. C 58.33%, H 4.29%, N 12.22%).

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Source
[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-Chloropyridine-3-carboxylate C₂₂H₁₈ClN₃O₅ 439.8 3.4 2 6 8
2-(4-Hexanamidophenyl)-2-oxoethyl 6-Chloropyridine-3-carboxylate C₂₀H₂₁ClN₂O₄ 388.85 N/A 2 5 9
De-Xy-[S2200] (2-[2-(Hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) C₁₁H₁₅NO₃ 209.24 N/A 2 3 4
5-CA-2-HM-MCBX (Benzoic acid derivatives with hydroxymethyl/methylamino) C₁₉H₂₀N₂O₇ 388.37 N/A 4 7 7

Substituent Effects and Property Analysis

Cyclopropylcarbamoyl vs. Methoxyphenylcarbamoyl
  • The target compound’s cyclopropylcarbamoyl group (CONHC₃H₅) enhances lipophilicity (predicted XLogP3 ~3.5–4.0) compared to the methoxyphenylcarbamoyl group (XLogP3 = 3.4 in ). The cyclopropyl ring may improve metabolic stability by resisting oxidative degradation, whereas the methoxy group in could increase polarity slightly.
Chloropyridine Positional Isomerism
  • The 6-chloro substitution in the target compound vs. 2-chloro in alters electronic effects on the pyridine ring. The 6-position may enhance π-stacking interactions in protein binding pockets, while the 2-chloro derivative in might favor steric interactions with hydrophobic residues.
Hexanamido vs. Cyclopropylcarbamoyl
  • The hexanamido group in introduces a long aliphatic chain, increasing lipophilicity (predicted XLogP3 >4.0) and molecular weight compared to the compact cyclopropyl group. This could affect membrane permeability and bioavailability.
Hydroxymethyl/Methylamino Substituents
  • Compounds like De-Xy-[S2200] and 5-CA-2-HM-MCBX feature hydroxymethyl and methylamino groups, which increase hydrophilicity (lower XLogP3) and hydrogen-bonding capacity. These properties may enhance solubility but reduce blood-brain barrier penetration compared to the target compound.

Metabolic and Toxicological Insights

  • Metabolism : Analogs with hydroxymethyl groups (e.g., 5-CA-2-HM-MCBX ) are prone to phase II conjugation (e.g., glucuronidation), whereas cyclopropyl-containing compounds like the target may undergo slower cytochrome P450-mediated oxidation due to the stability of the cyclopropyl ring.
  • In contrast, the target compound’s balanced logP and hydrogen-bonding profile may reduce off-target effects.

Crystallographic and Structural Studies

The robustness of SHELX in refining small-molecule structures suggests its applicability in resolving the target’s conformation and intermolecular interactions.

Biological Activity

The compound [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A cyclopropyl group attached to a carbamoyl moiety.
  • An aniline derivative , which is known for its biological relevance.
  • A 6-chloropyridine ring that enhances its pharmacological properties.

The molecular formula is C14H15ClN2O3C_{14}H_{15}ClN_2O_3, and it possesses a molecular weight of approximately 288.73 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the cyclopropylcarbamoyl aniline derivative followed by the introduction of the carboxylate group through esterification reactions. The synthesis pathway can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing chloropyridine rings have shown significant activity against various cancer cell lines.

A comparative study revealed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

The proposed mechanisms of action for this compound include:

  • Apoptosis Induction : Flow cytometry assays indicated that related compounds induce apoptosis in cancer cells through G2/M cell cycle arrest .
  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of specific kinases involved in cancer progression, such as p38 MAP kinase, which is crucial for inflammatory responses and cell proliferation .

Case Studies

  • Study on Antiproliferative Effects : A recent study synthesized several derivatives based on the pyridine scaffold and assessed their antiproliferative effects using MTT assays. Results showed that certain derivatives significantly inhibited cell growth in MCF-7 cells, suggesting that structural modifications can enhance biological activity .
  • In Vivo Models : In murine models, compounds similar to this compound demonstrated reduced tumor growth rates compared to controls, indicating potential therapeutic benefits .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis Induction
Compound BSW4807.5Kinase Inhibition
[Target Compound]A5496.0G2/M Arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.